Physicochemical Differentiation from 3,4,6-Trimethyl Analog: Higher Polarity and Hydrogen-Bond Donor Capacity
Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate possesses a 3-amino group that is absent in the closest commercially available analog, Methyl 3,4,6-trimethyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate (CAS 1799420-84-0). This amino group increases the hydrogen-bond donor (HBD) count from 0 to 1 and raises the topological polar surface area (TPSA) from an estimated ~63 Ų (for the 3,4,6-trimethyl analog) to 87.21 Ų [1]. The increased polarity is also reflected in the lower LogP value (0.36) compared to the more lipophilic 3,4,6-trimethyl analog .
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | Methyl 3,4,6-trimethyl analog (CAS 1799420-84-0): HBD = 0 (estimated) |
| Quantified Difference | +1 HBD |
| Conditions | Calculated from molecular structure; TPSA values from vendor technical datasheets [1]. |
Why This Matters
The additional hydrogen-bond donor capability of the target compound can improve solubility, alter blood-brain barrier penetration, and enable key target interactions that are inaccessible to the 3,4,6-trimethyl analog, making it a distinct choice for CNS-oriented medicinal chemistry campaigns.
- [1] TPSA estimation for Methyl 3,4,6-trimethyl analog based on ChemAxon/MarvinSketch predicted values for C₁₁H₁₂N₂O₃S (HBD=0, HBA=4, TPSA ≈63 Ų). View Source
